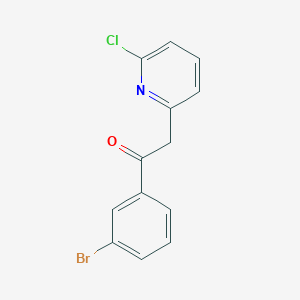
3,4-Dihydroxy-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation using dimethyl sulfate . Another method includes the ester exchange reaction of resorcinol with sodium carbonate or sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted benzoic acids.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-5-methylbenzoic acid involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
3,4-Dihydroxy-5-methylbenzoic acid can be compared with other similar compounds, such as:
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Uniqueness
The presence of both hydroxyl and methyl groups in this compound makes it unique compared to other dihydroxybenzoic acids. This structural feature contributes to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) |
Clave InChI |
GGUKSPTUCLPPNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide](/img/structure/B8348244.png)








